1-Acetylcyclopropyl formate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetylcyclopropyl formate is an organic compound characterized by the presence of both an acetyl group and a cyclopropyl formate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Acetylcyclopropyl formate can be synthesized through several methods. One common approach involves the reaction of cyclopropyl formate with acetic anhydride in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and yields the desired product with high efficiency .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-Acetylcyclopropyl formate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the formate group with other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Acetylcyclopropyl formate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-acetylcyclopropyl formate involves its interaction with various molecular targets. The acetyl group can undergo nucleophilic attack, leading to the formation of intermediates that participate in further chemical transformations. The cyclopropyl formate moiety can also engage in ring-opening reactions, contributing to the compound’s reactivity .
Comparison with Similar Compounds
Cyclopropyl formate: Lacks the acetyl group, making it less reactive in certain chemical reactions.
Acetyl formate: Does not contain the cyclopropyl ring, resulting in different reactivity and applications
Properties
CAS No. |
80706-67-8 |
---|---|
Molecular Formula |
C6H8O3 |
Molecular Weight |
128.13 g/mol |
IUPAC Name |
(1-acetylcyclopropyl) formate |
InChI |
InChI=1S/C6H8O3/c1-5(8)6(2-3-6)9-4-7/h4H,2-3H2,1H3 |
InChI Key |
FFUPVOVWYVEKIB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1(CC1)OC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.